4-Methoxy-2-methylaniline
Overview
Description
4-Methoxy-2-methylaniline, also known as 2-Methyl-4-methoxyaniline, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted at the para position with a methoxy group and at the ortho position with a methyl group. This compound is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds .
Mechanism of Action
Mode of Action
As an aromatic amine, it could potentially undergo various chemical reactions such as acylation, nitration, and bromination .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Methoxy-2-methylaniline . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-methyl-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The nitration and reduction steps are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are commonly used.
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of dyes and pigments for textiles and other materials
Comparison with Similar Compounds
4-Methoxy-2-methylaniline can be compared with other similar compounds such as:
2-Methylaniline: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxyaniline: Lacks the methyl group, leading to variations in its chemical behavior and uses.
2-Methyl-4-nitroaniline: Contains a nitro group instead of an amino group, significantly altering its chemical properties and applications.
The presence of both methoxy and methyl groups in this compound makes it unique in terms of its reactivity and applications. These substituents influence its electronic properties, directing its reactivity in specific chemical reactions and enhancing its utility in various fields .
Properties
IUPAC Name |
4-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGNLUSBENXDGG-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3C6H3(NH2)OCH3, C8H11NO | |
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DSSTOX Substance ID |
DTXSID2020349 | |
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Molecular Weight |
137.18 g/mol | |
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Physical Description |
Crystals or brick red liquid. (NTP, 1992), Solid or brick-red liquid; [CAMEO] Colorless or brown liquid; mp = 13-14 deg C; [MSDSonline] | |
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Boiling Point |
478 to 480 °F at 760 mmHg (NTP, 1992), 248.5 °C | |
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Flash Point |
greater than 230 °F (NTP, 1992), Flash Point > 230 °F | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ethanol | |
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Density |
1.065 (NTP, 1992) - Denser than water; will sink, 1.065 @ 25 °C | |
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Vapor Pressure |
0.02 [mmHg] | |
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Color/Form |
Crystals from ligroin | |
CAS No. |
102-50-1 | |
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Melting Point |
55 to 57 °F (NTP, 1992), 29.5 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4-Methoxy-2-methylaniline in material science?
A1: this compound serves as a crucial building block in synthesizing triarylamine polymers. These polymers, incorporating units like fluorene, dibenzothiophene, and carbazole, exhibit promising properties for organic electronics. For instance, they can act as the charge transporting layer in organic field-effect transistors (OFETs). The performance of these polymers can be fine-tuned by altering the fused ring structure and substituents on the aniline component. []
Q2: How is this compound utilized in the synthesis of pharmaceutical intermediates?
A2: this compound is a key starting material for synthesizing 2-methyl-4-methoxydiphenylamine (MMDPA), a significant pharmaceutical intermediate. [] This synthesis utilizes a heterogeneous copper catalyst system, demonstrating high efficiency and selectivity. The method is scalable and offers simple work-up and purification, making it suitable for industrial applications. []
Q3: Can you provide insights into the structural characteristics of compounds derived from this compound?
A3: One example is the compound 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone, synthesized from this compound and 2-hydroxy-1,2-diphenylethanone. Structurally, this compound adopts an all-trans conformation along its C—C—C—N—C backbone. [] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds. [] This detailed structural understanding can be valuable for designing compounds with specific properties.
Q4: Are there any environmentally friendly catalytic applications of this compound?
A4: Indeed, this compound plays a vital role in developing eco-friendly catalytic systems. For example, it can be incorporated into a polystyrene-supported catalyst system with copper iodide (CuI) for Ullmann-type C–N coupling reactions. [] This heterogeneous system enables the efficient amination of aryl bromides with various amines, demonstrating high selectivity for amines over alcohols. [] Importantly, the ligand in this system is recyclable, contributing to its environmental sustainability. []
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